2-Methylcyclohexyl acetate
Overview
Description
2-Methylcyclohexyl acetate: is an organic compound with the molecular formula C₉H₁₆O₂ . It is an ester formed from the reaction of 2-methylcyclohexanol and acetic acid. This compound is known for its pleasant, fruity odor and is often used in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Hydrogenation Reaction:
Starting Material: o-Cresol
Solvent: Methylcyclohexane
Catalyst: Hydrogenation catalyst
Reagent: High-purity hydrogen gas
-
Esterification Reaction:
Starting Material: 2-Methylcyclohexanol
Reagent: Acetic acid
Catalyst: Esterification catalyst
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as described above, with optimization for large-scale production. This includes the use of continuous reactors and efficient separation techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out under acidic or basic conditions.
Products: Oxidation of 2-methylcyclohexyl acetate can lead to the formation of corresponding ketones or carboxylic acids.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in anhydrous solvents.
Products: Reduction can convert the ester group into an alcohol.
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Substitution:
Reagents: Nucleophiles such as hydroxide ions or amines.
Conditions: Often conducted under basic conditions.
Products: Substitution reactions can replace the acetate group with other functional groups.
Scientific Research Applications
Chemistry:
- Used as a solvent and intermediate in organic synthesis.
Biology:
- Investigated for its potential use in biological assays and as a model compound in enzymatic studies.
Medicine:
- Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry:
- Widely used in the fragrance and flavor industries due to its pleasant odor.
- Employed as an extracting solvent in various industrial processes .
Mechanism of Action
The mechanism of action of 2-methylcyclohexyl acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-methylcyclohexanol and acetic acid. The released alcohol and acid can then participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Comparison with Similar Compounds
- Cyclohexyl acetate
- 2-Methylcyclohexanol
- Cyclohexanol acetate
Comparison:
- Cyclohexyl acetate: Similar ester structure but lacks the methyl group on the cyclohexane ring, resulting in different physical and chemical properties.
- 2-Methylcyclohexanol: The alcohol precursor to 2-methylcyclohexyl acetate, differs in its functional group and reactivity.
- Cyclohexanol acetate: Another ester with a similar structure but without the methyl substitution, leading to variations in odor and applications.
This compound stands out due to its unique combination of a methyl-substituted cyclohexane ring and an acetate ester group, which imparts distinct olfactory properties and reactivity .
Properties
IUPAC Name |
(2-methylcyclohexyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7-5-3-4-6-9(7)11-8(2)10/h7,9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIIJALHGMKJEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863609 | |
Record name | 2-Methylcyclohexyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5726-19-2 | |
Record name | 2-Methylcyclohexyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5726-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylcyclohexyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005726192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5726-19-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109144 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylcyclohexyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylcyclohexyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.756 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can microorganisms be used to obtain enantiomerically pure 2-methylcyclohexanol from 2-methylcyclohexyl acetate?
A1: Yes. Research has shown that certain microorganisms possess esterases capable of asymmetrically hydrolyzing (±)-trans and cis-2-methylcyclohexyl acetates. This process yields enantiomerically pure (−)-trans-2-methylcyclohexanol and (−)-cis-2-methylcyclohexanol, respectively. []
Q2: How does this compound compare to traditional working solutions in the production of hydrogen peroxide via the anthraquinone process?
A2: this compound demonstrates several advantages over traditional working solutions in the anthraquinone process for hydrogen peroxide production. These include:
Q3: Has the thermal decomposition of this compound been studied?
A3: While the provided abstracts don't contain specific details about the pyrolysis of this compound, one abstract mentions a series of studies on ester pyrolysis, with part IX focusing on this specific compound. [] This suggests that research on the thermal decomposition pathways and products of this compound has been conducted. Further investigation into the full text of the cited article would be required to gain specific insights into this research.
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